7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .
Scientific Research Applications
Chemistry: In organic synthesis, 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules.
Biology: Its structure can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties .
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Uniqueness: The presence of the chloro group in 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one makes it unique compared to its analogs. This substituent can significantly impact its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
7-chloro-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10ClNO2/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChI Key |
AQYUDDHSOMUEDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.